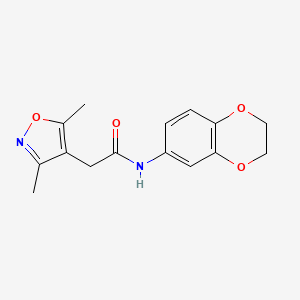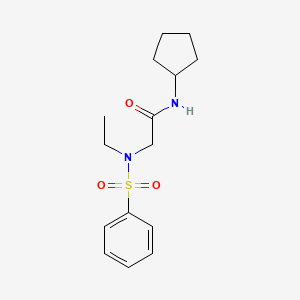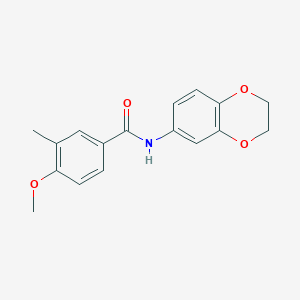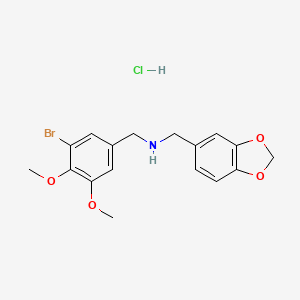![molecular formula C19H14BrFN2O3 B4706959 4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)
4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione
Descripción general
Descripción
4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABPP and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of ABPP involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting COX-2, ABPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ABPP has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. ABPP has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABPP has several advantages for lab experiments, including its high potency and selectivity towards COX-2 enzyme. However, ABPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of ABPP. One potential direction is the development of novel ABPP analogs with improved solubility and reduced toxicity. Another direction is the study of ABPP in combination with other anti-inflammatory and analgesic agents for the treatment of various inflammatory and pain-related disorders. Additionally, the potential use of ABPP as an anticancer agent warrants further investigation.
Aplicaciones Científicas De Investigación
ABPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ABPP has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
(4Z)-4-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O3/c1-2-9-26-17-8-3-13(20)10-12(17)11-16-18(24)22-23(19(16)25)15-6-4-14(21)5-7-15/h2-8,10-11H,1,9H2,(H,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYEOHHBGGQHO-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706887.png)
![1-(4-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4706897.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)
![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)
![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)